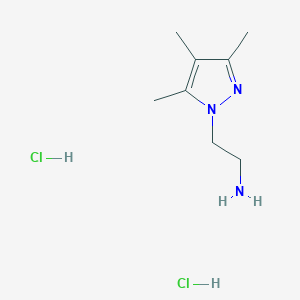

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Description

2-(Trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a pyrazole-derived amine salt characterized by a trimethyl-substituted pyrazole ring linked to an ethylamine backbone, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-6-7(2)10-11(5-4-9)8(6)3;;/h4-5,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBGILHXRFCUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of a suitable pyrazole derivative with an amine. One common method involves the reaction of 1H-pyrazole with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in halogenated compounds .

Scientific Research Applications

2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features with the target molecule, such as ethylamine backbones, heterocyclic substituents, and hydrochloride salt forms:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|---|

| 2-(Trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride (Target) | C7H14Cl2N4* | ~231.12 (calc.) | Trimethylpyrazole | Not explicitly reported | - |

| 2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N-[2-(3-fluorophenyl)cyclopropylmethyl]ethan-1-amine dihydrochloride | C18H21ClN5 | 342.1483 | Imidazole, pyrimidine, fluorophenyl | Neuronal nitric oxide synthase inhibitor | |

| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C11H14ClN3S | 243.76 | Imidazole, thiophene | Not reported | |

| 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine hydrochloride | C11H12ClN4S | 268.76 | Thiophene, imidazo-pyrazole | Not reported | |

| 2-{1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride | C13H23Cl3N4 | 341.7 | Benzodiazole, dimethylaminoethyl | Not reported |

*Calculated based on analogous compounds.

Key Observations:

- Heterocyclic Substituents : The trimethylpyrazole group in the target compound confers steric bulk and lipophilicity compared to imidazole () or thiophene () substituents. This may enhance membrane permeability but reduce solubility in polar solvents .

- Salt Forms : Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to trihydrochloride derivatives (), which may influence bioavailability .

Crystallographic and Computational Analysis

- Structural Refinement : Programs like SHELXL () are widely used for small-molecule crystallography. The target compound’s trimethylpyrazole group may introduce challenges in crystal packing compared to less bulky analogs .

Biological Activity

2-(Trimethyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, anti-microbial, and anti-cancer properties. This article delves into the biological activities of this specific compound, supported by data tables and case studies.

The compound's IUPAC name is 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanamine dihydrochloride, with a molecular formula of C8H15N3·2HCl. Its CAS number is 2287312-97-2 . The compound is typically stored at low temperatures to maintain stability.

1. Anti-Microbial Activity

Research indicates that pyrazole derivatives exhibit significant anti-microbial properties. A study highlighted the synthesis of various pyrazole compounds and their testing against common bacterial strains:

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| 2-(Trimethyl-1H-pyrazol-1-yl)ethan-1-amine | E. coli | 32 |

| S. aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

In this study, the compound showed effective inhibition against E. coli and S. aureus, indicating its potential as an anti-bacterial agent .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For instance, compounds similar to 2-(trimethyl-1H-pyrazol-1-yl)ethan-1-amine were tested in a carrageenan-induced edema model in mice. The results showed that these compounds significantly reduced inflammation comparable to indomethacin, a standard anti-inflammatory drug .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazole derivatives have also been investigated. A recent study evaluated various pyrazole compounds for their ability to induce cell death in cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Trimethyl-1H-pyrazol-1-yl)ethan-1-amine | HeLa | 15 |

| MCF7 | 20 |

These findings indicate that the compound has promising cytotoxic properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

Case Study 1: Anti-Microbial Efficacy

A study conducted by Burguete et al. synthesized a series of pyrazole compounds and tested them against multi-drug resistant bacterial strains. The results demonstrated that certain derivatives exhibited enhanced activity due to structural modifications that improved binding affinity to bacterial targets .

Case Study 2: Inflammation Reduction

Chovatia et al. reported on the synthesis of pyrazole derivatives that were tested for their anti-inflammatory properties using an acetic acid-induced capillary permeability model in mice. The results indicated a significant reduction in inflammation markers, supporting the compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.